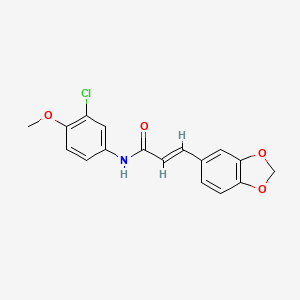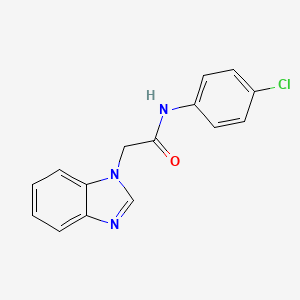
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline (DMBM-THIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of isoquinoline derivatives and has been shown to possess a range of biological activities.
作用機序
The exact mechanism of action of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. The compound has also been extensively studied, and its biological activities are well-characterized. However, one limitation of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new analogs of the compound with improved biological activities. Another area of interest is the study of the compound's potential use in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to establish the long-term safety and efficacy of 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline in humans.
Conclusion:
In conclusion, 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound possesses anti-inflammatory, anti-cancer, and anti-tumor properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has several advantages for lab experiments, its long-term safety and efficacy have not been fully established, and further research is needed to fully understand its potential therapeutic applications.
合成法
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline.
科学的研究の応用
6,7-dimethoxy-2-(4-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMQUWJZEFFCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-7-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762671.png)
![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
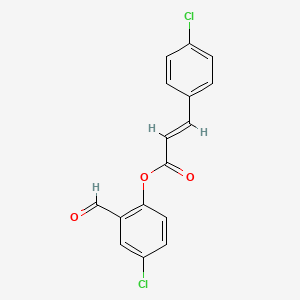

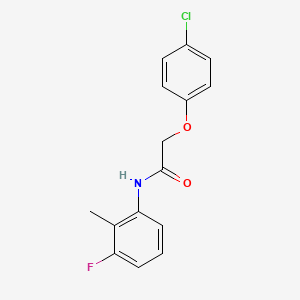

![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)

![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
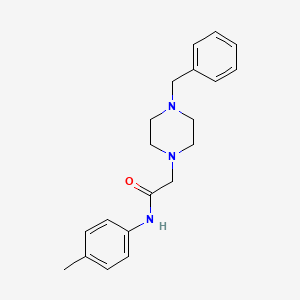
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
